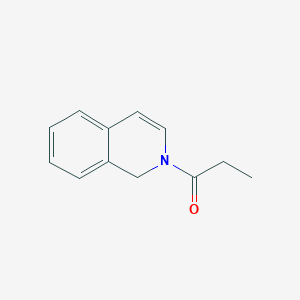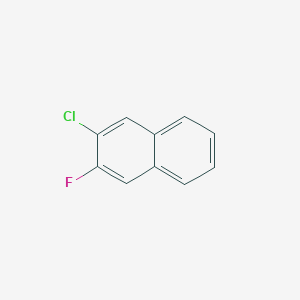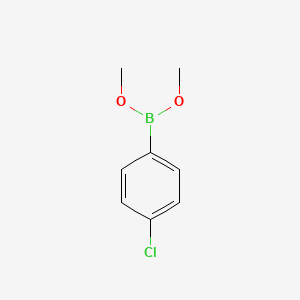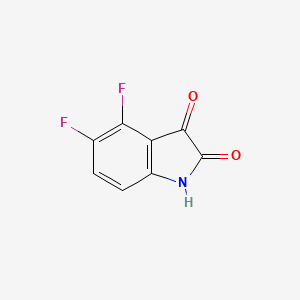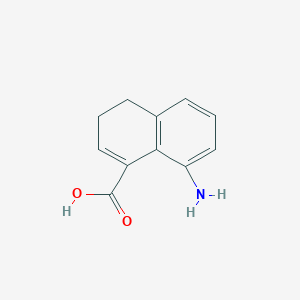
8-Amino-3,4-dihydronaphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-3,4-dihydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H11NO2. It features a naphthalene ring system with an amino group at the 8th position and a carboxylic acid group at the 1st position. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-3,4-dihydronaphthalene-1-carboxylic acid typically involves the following steps:
Starting Material: The process often begins with a naphthalene derivative.
Amination: Introduction of the amino group at the 8th position can be achieved through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is introduced at the 1st position via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 8-Amino-3,4-dihydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution can produce a variety of functionalized naphthalene derivatives.
Aplicaciones Científicas De Investigación
8-Amino-3,4-dihydronaphthalene-1-carboxylic acid finds applications in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 8-Amino-3,4-dihydronaphthalene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group may participate in ionic interactions, further modulating biological pathways.
Comparación Con Compuestos Similares
1-Naphthoic Acid: Lacks the amino group, making it less versatile in certain reactions.
8-Aminoquinoline: Contains a quinoline ring instead of a naphthalene ring, leading to different chemical properties.
3,4-Dihydronaphthalene-1-carboxylic Acid: Lacks the amino group, affecting its reactivity and applications.
Uniqueness: 8-Amino-3,4-dihydronaphthalene-1-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the naphthalene ring. This dual functionality allows for a wide range of chemical reactions and applications, distinguishing it from similar compounds.
Propiedades
Número CAS |
92287-97-3 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
8-amino-3,4-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h2,4-6H,1,3,12H2,(H,13,14) |
Clave InChI |
MLIKNFPDNFDOMF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=C1)C(=O)O)C(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


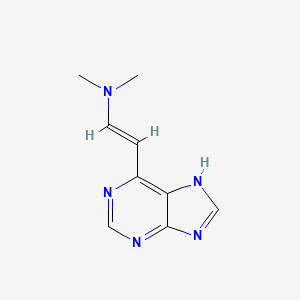
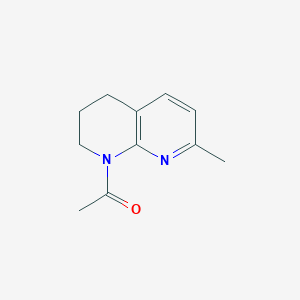
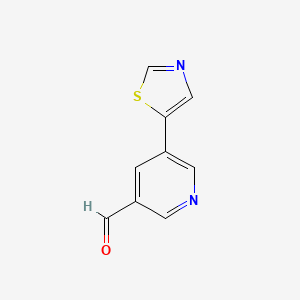
![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
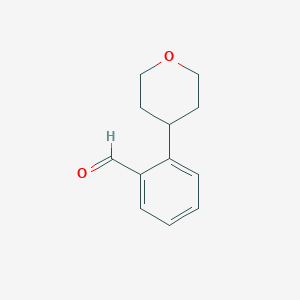

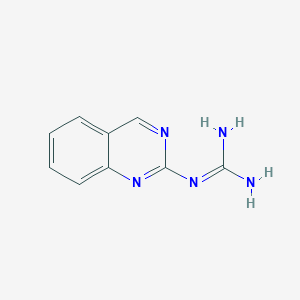
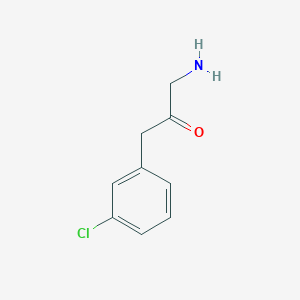
![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)
